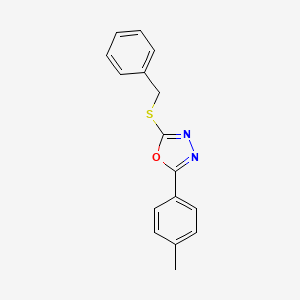
N-(1,1-dimethylpropyl)-2-phenoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dimethylpropyl)-2-phenoxybenzamide, also known as DPN, is a chemical compound that has been used in scientific research for its ability to selectively activate estrogen receptor beta (ERβ) over estrogen receptor alpha (ERα). This compound has gained attention due to its potential therapeutic applications in a variety of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
作用機序
N-(1,1-dimethylpropyl)-2-phenoxybenzamide selectively activates ERβ over ERα, which has been shown to have a variety of physiological effects. ERβ activation has been shown to have anti-proliferative effects in breast cancer cells, as well as neuroprotective effects in the brain. Additionally, ERβ activation has been shown to improve vascular function and reduce blood pressure.
Biochemical and Physiological Effects:
N-(1,1-dimethylpropyl)-2-phenoxybenzamide has a variety of biochemical and physiological effects. In breast cancer cells, N-(1,1-dimethylpropyl)-2-phenoxybenzamide has been shown to inhibit cell proliferation and induce apoptosis. In the brain, N-(1,1-dimethylpropyl)-2-phenoxybenzamide has been shown to protect against neurodegeneration and improve cognitive function. Additionally, N-(1,1-dimethylpropyl)-2-phenoxybenzamide has been shown to have cardiovascular protective effects, including reducing blood pressure and improving vascular function.
実験室実験の利点と制限
One advantage of using N-(1,1-dimethylpropyl)-2-phenoxybenzamide in lab experiments is its ability to selectively activate ERβ over ERα. This allows for the study of the specific physiological effects of ERβ activation without the confounding effects of ERα activation. However, one limitation of using N-(1,1-dimethylpropyl)-2-phenoxybenzamide is its relatively low potency compared to other ERβ-selective compounds. Additionally, N-(1,1-dimethylpropyl)-2-phenoxybenzamide has a relatively short half-life, which can make it difficult to study in vivo.
将来の方向性
There are several future directions for research on N-(1,1-dimethylpropyl)-2-phenoxybenzamide. One area of research is in the development of more potent ERβ-selective compounds. Additionally, further research is needed to fully understand the mechanisms of action of N-(1,1-dimethylpropyl)-2-phenoxybenzamide and its potential therapeutic applications in a variety of diseases. Finally, studies are needed to determine the safety and efficacy of N-(1,1-dimethylpropyl)-2-phenoxybenzamide in clinical trials.
合成法
N-(1,1-dimethylpropyl)-2-phenoxybenzamide can be synthesized using a variety of methods, including the reaction of 2-phenoxybenzoic acid with 1,1-dimethylpropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography or recrystallization. Other methods of synthesis include the use of 1,1-dimethylpropylamine hydrochloride and 2-phenoxybenzoyl chloride in the presence of a base such as triethylamine.
科学的研究の応用
N-(1,1-dimethylpropyl)-2-phenoxybenzamide has been extensively studied for its potential therapeutic applications in a variety of diseases. One of the most promising areas of research is in the treatment of cancer, particularly breast cancer. Studies have shown that N-(1,1-dimethylpropyl)-2-phenoxybenzamide can selectively activate ERβ, which has been shown to have tumor-suppressive effects in breast cancer cells. N-(1,1-dimethylpropyl)-2-phenoxybenzamide has also been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, N-(1,1-dimethylpropyl)-2-phenoxybenzamide has been shown to have cardiovascular protective effects, including reducing blood pressure and improving vascular function.
特性
IUPAC Name |
N-(2-methylbutan-2-yl)-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-4-18(2,3)19-17(20)15-12-8-9-13-16(15)21-14-10-6-5-7-11-14/h5-13H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWKHETXTCMEQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC=CC=C1OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5875064.png)

![N-[2-(4-fluorophenyl)ethyl]-N'-phenylurea](/img/structure/B5875083.png)

![N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide](/img/structure/B5875101.png)

![N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5875123.png)
![5-methyl-2-[(3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5875140.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5875161.png)



